Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7-10-9-5-11(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSRHXLWWRTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NN=CN21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydrative Cyclization with Acetic Acid/Anhydride
A classical approach involves dehydrative cyclization of 2-hydrazinopyridine derivatives. For example, 2-hydrazinopyridine-5-carboxylic acid methyl ester undergoes cyclization in acetic acid or acetic anhydride at elevated temperatures (100–120°C). This method forms the triazole ring via intramolecular dehydration, yielding the target compound in moderate to high purity.
Key Steps :
-
Substrate Preparation : Synthesis of 2-hydrazinopyridine-5-carboxylate precursors via alkylation or esterification of pyridine derivatives.
-
Cyclization : Heating the hydrazine derivative with acetic acid/anhydride to induce ring closure.
Example Reaction :
Mitsunobu Reaction for Mild Cyclization
The Mitsunobu reaction offers a milder alternative using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method cyclizes acylated hydrazinopyridines at room temperature, avoiding harsh acidic conditions.
Procedure :
-
Acylated 2-hydrazinopyridine-5-carboxylate is treated with PPh₃ and DEAD in tetrahydrofuran (THF).
-
The reaction proceeds via an intramolecular SN2 mechanism, forming the triazole ring.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions involving 1-amino-2-iminopyridines and methyl chloroformate. This method reduces reaction times from hours to minutes while maintaining high yields.
Protocol :
-
Intermediate Formation : 1-Amino-2-iminopyridine reacts with methyl chloroformate in ethanol under microwave irradiation (80–100°C, 15–30 min).
-
Cyclization : The intermediate undergoes spontaneous cyclization to form the triazolo-pyridine core.
Conditions :
Example :
Oxidative Cyclization with Iodine/TBHP
Oxidative coupling of pyridine hydrazides with methyl acrylate derivatives using iodine and tert-butyl hydroperoxide (TBHP) forms the triazole ring. This method is effective for introducing substituents at specific positions.
Steps :
-
Hydrazide Formation : Pyridine-5-carboxylic acid hydrazide is prepared via hydrazinolysis of the methyl ester.
-
Oxidative Cyclization : Treatment with iodine (20 mol%) and TBHP in dichloromethane (DCM) induces cyclization.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Dehydrative Cyclization | Acetic acid, 100–120°C | 70–85% | Simple setup; cost-effective | Harsh conditions; moderate yields |
| Mitsunobu Reaction | PPh₃, DEAD, RT | 85–90% | Mild conditions; high yields | Expensive reagents |
| Microwave-Assisted | MW, 80–120°C, 15–30 min | 85–92% | Rapid; scalable | Requires specialized equipment |
| Oxidative Cyclization | I₂, TBHP, DCM | 75–80% | Compatible with diverse substituents | Sensitive to moisture |
Functionalization and Post-Synthetic Modifications
Chemical Reactions Analysis
Types of Reactions: Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogs with Varied Ester Groups
tert-Butyl Esters of [1,2,4]Triazolo[4,3-a]Pyridine-5-Carboxylate
- Example : tert-Butyl (S)-2-((1-(2,4-difluorophenyl)cyclopropyl)methyl)-3-oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate (CAS: 2154383-84-1) .
- The addition of a difluorophenyl-cyclopropylmethyl substituent introduces electron-withdrawing fluorine atoms, which may enhance binding affinity to hydrophobic enzyme pockets (e.g., in CNS targets) .
| Property | Methyl Ester | tert-Butyl Ester |
|---|---|---|
| Molecular Weight (g/mol) | ~205 (estimated) | 449.45 (CAS: 2154383-84-1) |
| Solubility (Predicted) | Moderate in polar solvents | Lower due to tert-butyl group |
| Metabolic Stability | Prone to hydrolysis | Enhanced resistance to esterases |
Pyrazolo-Pyridine Derivatives
Example : Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1101120-09-5) .
- Structural Differences :
- The pyrazolo[1,5-a]pyridine core replaces the triazolo ring, altering electronic properties and hydrogen-bonding capacity.
- A formyl group at the 3-position introduces reactivity for further functionalization (e.g., Schiff base formation), unlike the triazolo compound’s inert triazole ring.
| Property | Triazolo-Pyridine (Target) | Pyrazolo-Pyridine |
|---|---|---|
| Core Heteroatoms | 3 N atoms in triazole | 2 N atoms in pyrazole |
| Functional Group Reactivity | Stable methyl ester | Reactive formyl group |
| Synthetic Utility | Limited to ester hydrolysis | Versatile for derivatization |
Sulfur-Containing Derivatives
Example: S-Derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol .
Biological Activity
Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a triazole ring fused with a pyridine structure. Its molecular formula is , and it is known for its ability to interact with various biological targets. The compound has been synthesized using eco-friendly methods that involve microwave irradiation, yielding high purity and efficiency in production .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have shown its effectiveness against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. A study demonstrated that derivatives of triazolo[4,3-a]pyridine exhibited potent antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. Notably, some derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating strong potential for use in cancer therapies .
The biological effects of this compound are attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. This compound may act as an inhibitor of kinases or other signaling molecules, modulating processes such as cell proliferation and apoptosis .
Comparative Analysis with Related Compounds
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antitumor (MDA-MB-231) | 17.83 |
| 1,2,4-Triazolo[4,3-a]quinoxaline | Antiviral and antimicrobial | Not specified |
| 1,2,4-Triazolo[4,3-a]pyrazine | Anticancer | Not specified |
This table highlights the comparative efficacy of this compound against other similar compounds known for their biological activities.
Study on Antitumor Activity
In a recent study published in 2023, a series of triazolo derivatives were synthesized and tested for their antitumor properties. Among these compounds, this compound derivatives displayed promising results against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability and determined that certain derivatives had superior activity compared to established chemotherapeutics like Cisplatin .
Mechanistic Insights
Another research effort focused on elucidating the mechanism of action of triazolo compounds. It was found that these compounds could significantly inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cells. This suggests a dual mechanism where they not only target tumor cells directly but also disrupt the tumor microenvironment essential for cancer progression .
Q & A
Q. What are the key synthetic pathways for Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate?
The synthesis typically involves multi-step reactions starting from 5-amino[1,2,4]triazole derivatives. A common method includes condensation with dimethyl acetylene dicarboxylate in ethanol under reflux, catalyzed by p-TsOH·H₂O. Purification via recrystallization from organic solvents ensures product integrity . Microwave-assisted synthesis or continuous flow reactors may optimize yield and purity for lab-scale production .
Q. What structural features influence its reactivity and biological activity?
The compound’s fused triazole-pyridine core, combined with a methyl carboxylate group, enhances its π-π stacking and hydrogen-bonding capabilities. These features are critical for interactions with biological targets like enzymes or receptors. Substituents on the triazole ring (e.g., methyl or chloro groups) modulate solubility and binding affinity .
Q. How is the compound characterized post-synthesis?
Standard techniques include:
- Chromatography : TLC (EtOAc-hexane) for reaction monitoring .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation; IR for functional group analysis .
- Mass spectrometry : High-resolution MS to verify molecular weight .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?
Electron-deficient substrates often require prolonged reaction times or elevated temperatures. For example, 2-hydrazinyl-5-nitropyridine derivatives form isomers under thermal stress, necessitating Dimroth-like rearrangement at 60°C for 50 hours to achieve isomer purity . Catalytic optimization (e.g., K₂CO₃ in CH₃CN) enhances regioselectivity .
Q. What computational tools are effective for predicting target interactions?
Molecular docking using Discovery Studio Visualizer or MarvinSketch can model interactions with enzymes like kinases or cytochrome P450 isoforms. Protein Data Bank (PDB) structures provide templates for binding site analysis .
Q. How do structural analogs compare in activity?
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). For example, conflicting IC₅₀ values for kinase inhibition may reflect variations in ATP concentrations. Standardizing protocols (e.g., using recombinant enzymes) and validating with orthogonal assays (SPR, ITC) improve reproducibility .
Q. What strategies mitigate instability in aqueous buffers?
- Formulation : Use cyclodextrins or liposomal encapsulation to enhance solubility.
- pH optimization : Stability assays (e.g., HPLC at pH 2–9) identify degradation pathways, guiding buffer selection .
Methodological Guidance
Designing SAR studies for triazolopyridine derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
